(1S,3R)-2,2-Dimethyl-3-phenoxycyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3R)-2,2-Dimethyl-3-phenoxycyclobutan-1-amine is a chiral compound with a unique cyclobutane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-2,2-Dimethyl-3-phenoxycyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One efficient method involves the use of L-aspartic acid as a starting material, which undergoes a series of reactions to form the desired cyclobutane ring . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-2,2-Dimethyl-3-phenoxycyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce amines or hydrocarbons.
Scientific Research Applications
(1S,3R)-2,2-Dimethyl-3-phenoxycyclobutan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological systems.
Industry: It can be used in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of (1S,3R)-2,2-Dimethyl-3-phenoxycyclobutan-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
(1S,3S)-1-tert-butyl-3-methyl-1-phenyl-1,3-dihydro-2-benzofuran: This compound has a similar cyclobutane ring but differs in its substituents and stereochemistry.
(1S,3R)-1-amino-3-(hydroxymethyl)cyclopentane: Another chiral compound with a cyclopentane ring instead of a cyclobutane ring.
Uniqueness
(1S,3R)-2,2-Dimethyl-3-phenoxycyclobutan-1-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(1S,3R)-2,2-dimethyl-3-phenoxycyclobutan-1-amine |
InChI |
InChI=1S/C12H17NO/c1-12(2)10(13)8-11(12)14-9-6-4-3-5-7-9/h3-7,10-11H,8,13H2,1-2H3/t10-,11+/m0/s1 |
InChI Key |
MPQNMQSVECORGG-WDEREUQCSA-N |
Isomeric SMILES |
CC1([C@H](C[C@H]1OC2=CC=CC=C2)N)C |
Canonical SMILES |
CC1(C(CC1OC2=CC=CC=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.